(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride is a synthetic compound with a unique structure that includes a dioxole ring and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dioxole ring, introduction of the fluorine atoms, and the final coupling with the amino acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with adjustments for scalability. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms and other substituents can be replaced with different groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity, protein binding, and other biochemical processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(benzo[D][1,3]dioxol-5-yl)propanoic acid: Similar structure but lacks the fluorine atoms.
Fludioxonil: A fungicide with a related dioxole structure but different functional groups and applications
Uniqueness
The presence of the dioxole ring and two fluorine atoms in (S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H10ClF2NO4 |
---|---|
Molecular Weight |
281.64 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9F2NO4.ClH/c11-10(12)16-7-2-1-5(3-8(7)17-10)6(13)4-9(14)15;/h1-3,6H,4,13H2,(H,14,15);1H/t6-;/m0./s1 |
InChI Key |
ANDJWDPPRCTOSX-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1[C@H](CC(=O)O)N)OC(O2)(F)F.Cl |
Canonical SMILES |
C1=CC2=C(C=C1C(CC(=O)O)N)OC(O2)(F)F.Cl |
Origin of Product |
United States |
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